Spiro[1,3-dihydroindene-2,2'-pyrrolidine];hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[1,3-dihydroindene-2,2’-pyrrolidine];hydrochloride is a spirocyclic compound characterized by a unique structure where two rings share a single carbon atom. This compound belongs to the class of spiro compounds, which are known for their versatility and significant biological activities. The spirocyclic framework provides a rigid, three-dimensional structure that can interact with various biological targets, making it an attractive candidate for drug discovery and other scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[1,3-dihydroindene-2,2’-pyrrolidine];hydrochloride typically involves multi-component reactions. One common method is the 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles. This reaction can be carried out under mild conditions, often in the presence of a catalyst such as L-proline, and yields high regio- and stereoselective products . Another approach involves the use of microwave-assisted multicomponent reactions, which significantly accelerate the reaction rates and improve yields .
Industrial Production Methods
Industrial production of spirocyclic compounds often employs scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are used to optimize reaction conditions and minimize production costs .
Chemical Reactions Analysis
Types of Reactions
Spiro[1,3-dihydroindene-2,2’-pyrrolidine];hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The reactions often require specific conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions are usually carried out in anhydrous solvents to prevent side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield spirocyclic ketones or alcohols, while reduction can produce spirocyclic amines .
Scientific Research Applications
Spiro[1,3-dihydroindene-2,2’-pyrrolidine];hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Mechanism of Action
The mechanism of action of spiro[1,3-dihydroindene-2,2’-pyrrolidine];hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the active sites of enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its antitumor effects . The compound also interacts with neurotransmitter receptors, which may explain its potential use in treating neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
Spiroindole: Known for its antitumor and antimicrobial activities.
Spirooxindole: Exhibits significant biological activities, including anticancer and antiviral properties.
Spiro[pyrrolidin-2,3’-oxindole]: Used in drug discovery due to its unique structural features and biological activities.
Uniqueness
Spiro[1,3-dihydroindene-2,2’-pyrrolidine];hydrochloride stands out due to its specific spirocyclic framework, which provides a balance between rigidity and flexibility. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for various scientific applications .
Properties
CAS No. |
62594-45-0 |
---|---|
Molecular Formula |
C12H16ClN |
Molecular Weight |
209.71 g/mol |
IUPAC Name |
spiro[1,3-dihydroindene-2,2'-pyrrolidine];hydrochloride |
InChI |
InChI=1S/C12H15N.ClH/c1-2-5-11-9-12(6-3-7-13-12)8-10(11)4-1;/h1-2,4-5,13H,3,6-9H2;1H |
InChI Key |
NVNRBGJUVDXIJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC3=CC=CC=C3C2)NC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.